molecular formula C10H13BrO4 B13349576 2-Bromo-1,3-bis(methoxymethoxy)benzene

2-Bromo-1,3-bis(methoxymethoxy)benzene

Katalognummer: B13349576
Molekulargewicht: 277.11 g/mol
InChI-Schlüssel: YOQJXYBHKQDEOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1,3-bis(methoxymethoxy)benzene is an organic compound with the molecular formula C10H13BrO4 and a molecular weight of 277.11 g/mol . It is a derivative of benzene, where two methoxymethoxy groups and one bromine atom are substituted on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-bis(methoxymethoxy)benzene typically involves the bromination of 1,3-bis(methoxymethoxy)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions generally include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar bromination reactions on a larger scale, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1,3-bis(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxymethoxy groups can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted benzene derivative.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1,3-bis(methoxymethoxy)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-1,3-bis(methoxymethoxy)benzene involves its reactivity due to the presence of the bromine atom and methoxymethoxy groups. The bromine atom can act as a leaving group in substitution reactions, while the methoxymethoxy groups can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-1,3-bis(methoxymethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.

Eigenschaften

Molekularformel

C10H13BrO4

Molekulargewicht

277.11 g/mol

IUPAC-Name

2-bromo-1,3-bis(methoxymethoxy)benzene

InChI

InChI=1S/C10H13BrO4/c1-12-6-14-8-4-3-5-9(10(8)11)15-7-13-2/h3-5H,6-7H2,1-2H3

InChI-Schlüssel

YOQJXYBHKQDEOK-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C(=CC=C1)OCOC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.